2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine
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Overview
Description
2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the morpholine ring and the chloroquinoxaline moiety in this compound enhances its potential for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-chloroquinoxaline with morpholine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoxaline ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which play crucial roles in inflammation and cancer progression . By binding to these targets, the compound can modulate signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoxaline: A precursor in the synthesis of the target compound.
Morpholine: A component of the target compound.
Quinoxaline derivatives: A broad class of compounds with similar structures and pharmacological activities.
Uniqueness
2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine is unique due to the combination of the chloroquinoxaline and morpholine moieties, which confer distinct biological activities. This combination enhances its potential as a dual inhibitor of COX-2 and EGFR, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c15-10-1-2-12-13(7-10)18-14(8-17-12)19-5-6-20-11(9-19)3-4-16/h1-2,7-8,11H,3-6,9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMMPFSAVPKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CN=C3C=CC(=CC3=N2)Cl)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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